3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, an oxadiazole ring, and a dihydrofuranone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with a carbonyl compound, followed by the introduction of the nitrophenyl group via nitration. The final step involves the formation of the dihydrofuranone ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperatures, and solvent systems that favor the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the oxadiazole ring.
Scientific Research Applications
3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Vanillin acetate: An ester derivative of vanillin used in organic synthesis.
Methyl benzoate: A volatile organic compound with applications in pest control.
Uniqueness
3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}dihydrofuran-2(3H)-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C12H9N3O5S |
---|---|
Molecular Weight |
307.28 g/mol |
IUPAC Name |
3-[[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one |
InChI |
InChI=1S/C12H9N3O5S/c16-11-9(4-5-19-11)21-12-14-13-10(20-12)7-2-1-3-8(6-7)15(17)18/h1-3,6,9H,4-5H2 |
InChI Key |
KSJIHJRYKYBCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.